1-(Phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione 1-(Phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
Brand Name: Vulcanchem
CAS No.: 59836-62-3
VCID: VC0415041
InChI: InChI=1S/C22H14N2O2/c25-21-15-10-5-4-9-14(15)19-18-16(21)11-6-12-17(18)24-22(26)20(19)23-13-7-2-1-3-8-13/h1-12,23H,(H,24,26)
SMILES: C1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O
Molecular Formula: C22H14N2O2
Molecular Weight: 338.4g/mol

1-(Phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione

CAS No.: 59836-62-3

Main Products

VCID: VC0415041

Molecular Formula: C22H14N2O2

Molecular Weight: 338.4g/mol

1-(Phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione - 59836-62-3

CAS No. 59836-62-3
Product Name 1-(Phenylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione
Molecular Formula C22H14N2O2
Molecular Weight 338.4g/mol
IUPAC Name 16-anilino-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Standard InChI InChI=1S/C22H14N2O2/c25-21-15-10-5-4-9-14(15)19-18-16(21)11-6-12-17(18)24-22(26)20(19)23-13-7-2-1-3-8-13/h1-12,23H,(H,24,26)
Standard InChIKey PJPJOPIMRUHJSL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O
Canonical SMILES C1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O
PubChem Compound 813572
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator